N~1~-[4-(aminosulfonyl)phenethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N~1~-[4-(aminosulfonyl)phenethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including an aminosulfonyl group, a fluoro substituent, and a tetraazole ring, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(aminosulfonyl)phenethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Aminosulfonyl Intermediate: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the aminosulfonyl group.
Introduction of the Phenethyl Group: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide.
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a cyclization reaction involving an azide and a nitrile compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(aminosulfonyl)phenethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
N~1~-[4-(aminosulfonyl)phenethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-(aminosulfonyl)phenethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, leading to modulation of their activity. The tetraazole ring, in particular, can mimic phosphate groups, allowing the compound to interfere with phosphorylation-dependent signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[4-(aminosulfonyl)phenethyl]-4-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
- N~1~-[4-(aminosulfonyl)phenethyl]-4-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
- N~1~-[4-(aminosulfonyl)phenethyl]-4-iodo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Uniqueness
N~1~-[4-(aminosulfonyl)phenethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of the fluoro substituent, which can enhance its metabolic stability and binding affinity compared to its chloro, bromo, and iodo analogs. The fluoro group also imparts distinct electronic properties, influencing the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H15FN6O3S |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H15FN6O3S/c17-12-3-6-14(15(9-12)23-10-20-21-22-23)16(24)19-8-7-11-1-4-13(5-2-11)27(18,25)26/h1-6,9-10H,7-8H2,(H,19,24)(H2,18,25,26) |
InChI Key |
NYMOKJIUJZCRPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3)S(=O)(=O)N |
Origin of Product |
United States |
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